REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]1[C:15]([OH:17])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:19][O:20][C:21](=[O:25])[CH2:22][NH:23][CH3:24].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C)C=O.[Cl-].[Na+].O>[CH2:1]([N:8]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]1[C:15]([N:23]([CH2:22][C:21]([O:20][CH3:19])=[O:25])[CH3:24])=[O:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5,7.8.9|
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Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=C(C=C1)C#N)C(=O)O
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CNC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 1 hour
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
|
Type
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EXTRACTION
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Details
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the resultant was extracted with ethyl acetate
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Type
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WASH
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Details
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The combined extracts were washed with HCl (1M)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel (0-70% ethyl acetate/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=C(C=C1)C#N)C(=O)N(C)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.6 mmol | |
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |